1-[(3-Nitropyridin-2-yl)carbonyl]proline
Overview
Description
1-[(3-Nitropyridin-2-yl)carbonyl]proline is a chemical compound known for its unique structure and properties It is composed of a proline moiety linked to a nitropyridine ring through a carbonyl group
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as proline derivatives, are known to interact with various biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring, such as proline derivatives, have been used to obtain compounds for the treatment of various human diseases .
Action Environment
It is known that the reaction conditions can significantly influence the formation of compounds with a pyrrolidine ring .
Preparation Methods
The synthesis of 1-[(3-Nitropyridin-2-yl)carbonyl]proline typically involves several steps, including the formation of the nitropyridine ring and its subsequent attachment to the proline moiety. One common method involves the nitration of pyridine to form 3-nitropyridine, followed by the introduction of a carbonyl group through a Friedel-Crafts acylation reaction. The final step involves coupling the resulting intermediate with proline under suitable reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-Nitropyridin-2-yl)carbonyl]proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted pyridine derivatives.
Scientific Research Applications
1-[(3-Nitropyridin-2-yl)carbonyl]proline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
1-[(3-Nitropyridin-2-yl)carbonyl]proline can be compared with other similar compounds, such as:
1-[(3-Nitropyridin-2-yl)carbonyl]alanine: Similar structure but with alanine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]glycine: Similar structure but with glycine instead of proline.
1-[(3-Nitropyridin-2-yl)carbonyl]valine: Similar structure but with valine instead of proline.
The uniqueness of this compound lies in its specific combination of the nitropyridine ring and proline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitropyridine-2-carbonyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-10(13-6-2-4-8(13)11(16)17)9-7(14(18)19)3-1-5-12-9/h1,3,5,8H,2,4,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQZKFWURHOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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